7-Chloro-2-(trifluoromethyl)quinazolin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Chloro-2-(trifluoromethyl)quinazolin-4-amine is a quinazoline derivative known for its significant biological activities. Quinazoline derivatives are widely studied due to their diverse pharmacological properties, including anticancer, antibacterial, and antiviral activities .
Preparation Methods
The synthesis of 7-Chloro-2-(trifluoromethyl)quinazolin-4-amine typically involves the reaction of 2-amino-5-chlorobenzotrifluoride with formamide under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium, to facilitate the formation of the quinazoline ring . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
7-Chloro-2-(trifluoromethyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Halogen substitution reactions are common, where the chlorine atom can be replaced with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride.
Scientific Research Applications
7-Chloro-2-(trifluoromethyl)quinazolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Mechanism of Action
The mechanism of action of 7-Chloro-2-(trifluoromethyl)quinazolin-4-amine involves the inhibition of specific enzymes, such as tyrosine kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can prevent the proliferation of cancer cells and induce apoptosis . Molecular docking studies have shown that this compound binds effectively to the active sites of these enzymes, blocking their activity .
Comparison with Similar Compounds
Similar compounds to 7-Chloro-2-(trifluoromethyl)quinazolin-4-amine include:
Gefitinib: Another quinazoline derivative used as an anticancer agent.
Erlotinib: A quinazoline-based drug used to treat non-small cell lung cancer.
Afatinib: A quinazoline derivative used for treating metastatic non-small cell lung cancer. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to other quinazoline derivatives.
Properties
Molecular Formula |
C9H5ClF3N3 |
---|---|
Molecular Weight |
247.60 g/mol |
IUPAC Name |
7-chloro-2-(trifluoromethyl)quinazolin-4-amine |
InChI |
InChI=1S/C9H5ClF3N3/c10-4-1-2-5-6(3-4)15-8(9(11,12)13)16-7(5)14/h1-3H,(H2,14,15,16) |
InChI Key |
WIPFSSMSAXCNNS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(N=C2N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.